Benzimidazolone acetamide derivative 2
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Overview
Description
Benzimidazolone acetamide derivative 2 is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives are widely used in the design and synthesis of novel bioactive compounds due to their structural similarity to naturally occurring nucleotides. This structural feature allows them to interact easily with biological systems, making them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazolone acetamide derivative 2 typically involves the cyclization of ortho-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Another route involves the coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane, followed by reduction and cyclization . These methods ensure high reaction selectivity and avoid the production of di-substituted by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow chemistry to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzimidazolone acetamide derivative 2 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as sodium metabisulphite.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzimidazolone derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
Benzimidazolone acetamide derivative 2 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazolone acetamide derivative 2 involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, leading to various biological effects. For example, as an anticancer agent, it may inhibit DNA synthesis or interfere with microtubule formation, thereby preventing cell division .
Comparison with Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Benzimidazole-2-acetamide: Similar in structure but with different substituents that affect its biological activity.
Benzimidazole-2-amino derivatives: Known for their enzyme inhibitory properties.
Uniqueness: Benzimidazolone acetamide derivative 2 is unique due to its specific acetamide substitution, which enhances its interaction with biological targets and improves its efficacy as an enzyme inhibitor and anticancer agent .
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-methyl-2-(3-methyl-2-oxo-6-phenylbenzimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H21N3O2/c1-24(19-11-7-4-8-12-19)22(27)16-26-21-15-18(17-9-5-3-6-10-17)13-14-20(21)25(2)23(26)28/h3-15H,16H2,1-2H3 |
InChI Key |
KWRWRRZPFCLHLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=C3)N(C1=O)CC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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